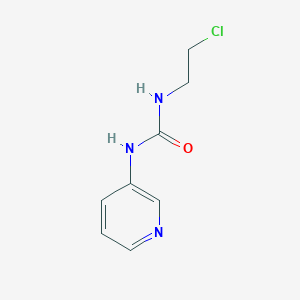

N-(2-Chloroethyl)-N'-(3-pyridinyl)urea

Overview

Description

N-(2-Chloroethyl)-N’-(3-pyridinyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chloroethyl group and a pyridinyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-N’-(3-pyridinyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with 3-pyridyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(2-Chloroethyl)-N’-(3-pyridinyl)urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically isolated through crystallization and drying processes.

Types of Reactions:

Substitution Reactions: N-(2-Chloroethyl)-N’-(3-pyridinyl)urea can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by various nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form N-(2-chloroethyl)-N’-(3-pyridinyl)urea oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Oxidation: Hydrogen peroxide in the presence of acetic acid or peracids in organic solvents.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products Formed:

Substitution: Formation of N-(2-substituted ethyl)-N’-(3-pyridinyl)urea derivatives.

Oxidation: Formation of N-(2-chloroethyl)-N’-(3-pyridinyl)urea oxides.

Reduction: Formation of N-(2-aminoethyl)-N’-(3-pyridinyl)urea.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential as an anticancer agent due to its ability to alkylate DNA.

Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-(3-pyridinyl)urea involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers such as the nitrogen atoms in DNA bases, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

N-(2-Chloroethyl)-N’-(3-pyridinyl)urea can be compared with other urea derivatives that possess similar structural features:

N-(2-Chloroethyl)-N’-(4-pyridinyl)urea: Similar structure but with the pyridinyl group at the 4-position, which may affect its reactivity and biological activity.

N-(2-Chloroethyl)-N’-(2-pyridinyl)urea: The pyridinyl group at the 2-position can lead to different steric and electronic effects.

N-(2-Chloroethyl)-N’-(3-pyridinyl)thiourea: Replacement of the oxygen atom in the urea moiety with sulfur, which can alter its chemical properties and reactivity.

Biological Activity

N-(2-Chloroethyl)-N'-(3-pyridinyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a chloroethyl group attached to a pyridine ring through a urea linkage. Its structure is critical for its biological interactions, particularly its ability to alkylate DNA, which underpins its therapeutic potential.

The primary mechanism of action for this compound involves alkylation of nucleophilic sites in biological molecules. The chloroethyl moiety can form covalent bonds with nucleophilic centers, such as the nitrogen atoms in DNA bases. This leads to:

- Cross-linking of DNA , disrupting replication and transcription processes.

- Induction of apoptosis in cancer cells, making it a candidate for anticancer therapy.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity. In vitro studies have shown that it can significantly inhibit the growth of various cancer cell lines:

- Cell Lines Tested : CT-26 colon carcinoma, HCT116 colon cancer, MCF-7 breast cancer, and A549 adenocarcinoma.

- Mechanism : The compound is believed to disrupt microtubule dynamics by binding near the colchicine site on β-tubulin, leading to cell cycle arrest and subsequent cell death .

Mutagenicity and Genotoxicity

While the compound shows promise as an anticancer agent, it also raises concerns regarding its mutagenic potential. Studies have highlighted that:

- Mutagenicity : this compound can bind to DNA, resulting in genetic damage.

- Genotoxic Effects : Research indicates that compounds similar to this compound exhibit varying degrees of genotoxicity, with implications for their safety profiles in therapeutic use .

In Vitro Studies

In vitro experiments demonstrated that exposure to this compound resulted in:

- Dose-dependent uptake by cancer cells.

- Significant inhibition of tumor growth , with IC50 values indicating effective concentrations against resistant cell lines .

In Vivo Studies

In vivo studies further corroborated the efficacy of this compound:

- Animal Model : Mice bearing CT-26 tumors were treated with intraperitoneal injections.

- Results : Notable tumor growth inhibition was observed, alongside an increase in G2 tetraploid tumor cells, suggesting a mechanism involving cell cycle disruption .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Formula | |

| Mechanism of Action | Alkylation of DNA leading to cross-linking and apoptosis |

| Antitumor Activity | Effective against various cancer cell lines; induces G2/M phase arrest |

| Mutagenicity | Exhibits potential genotoxic effects; requires further safety evaluation |

Properties

IUPAC Name |

1-(2-chloroethyl)-3-pyridin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-3-5-11-8(13)12-7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKZUTAGOUFZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930314 | |

| Record name | N'-(2-Chloroethyl)-N-pyridin-3-ylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13908-58-2 | |

| Record name | NSC83110 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(2-Chloroethyl)-N-pyridin-3-ylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.